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Introduction

Vanadium triiodide (VIs) is an emerging two-dimensional (2D) van der Waals (vdW) magnetic
semiconductor that has garnered significant interest for its potential applications in spintronic
devices. As a ferromagnetic insulator, VIs offers the possibility of creating novel electronic
devices that utilize the spin of electrons in addition to their charge.[1][2] Theoretical studies
predict that its electronic and magnetic properties can be further tuned, for instance, through
doping with 3d transition metals, to achieve desirable characteristics like half-metallicity with
100% spin polarization.[3][4] This makes VIs a promising candidate for applications such as
spin-filters and magnetic tunnel junctions (MTJs), which are fundamental components of
spintronic technologies.

This document provides an overview of the current state of research on VIs for spintronic
applications, including detailed protocols for material synthesis and proposed methods for
device fabrication. It is important to note that while the synthesis and basic characterization of
VIs have been experimentally demonstrated, the fabrication and testing of VIs-based spintronic
devices are still in a nascent, largely theoretical stage. Therefore, the device fabrication
protocols provided are based on established techniques for analogous 2D materials and await
experimental validation for VIs.

Quantitative Data Summary
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The following tables summarize the known experimental properties of pristine VIs and the
theoretical properties of doped Vls, which highlight its potential for spintronic applications.

Table 1: Experimentally Determined Properties of Vanadium Triiodide (VIs)

Property Value Reference

Crystal Structure (Room

Bils-type (R-3) [1]
Temp.)
Ferromagnetic Transition

~49-50 K [1][5]
Temp. (Tc)
Structural Phase Transition

~78-79 K [1][5]
Temp.
Optical Band Gap 0.6 eV [1]
Exfoliation Readily exfoliatable [5]

Table 2: Theoretically Predicted Properties of 3d Transition Metal-Doped Monolayer VI3

Predicted Spin

Dopant Electronic Property L.
Polarization

Titanium (Ti) Half-metallic ~100%

Vanadium (V) Half-semiconductor ~100%

Bipolar magnetic
Manganese (Mn) conduct ~100%
semiconductor

Nickel (Ni) Half-semiconductor ~100%

Experimental and Proposed Protocols
Protocol 1: Synthesis of VIsz Single Crystals via Chemical
Vapor Transport (CVT)
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This protocol describes the synthesis of high-quality single crystals of VIs using the chemical
vapor transport (CVT) method, based on reported experimental procedures.[1][5]

Materials and Equipment:

Vanadium powder (99.99% purity)

lodine flakes (99.999% purity)

Quartz tube (e.g., 14 mm inner diameter, 200 mm length)

Two-zone horizontal tube furnace

Vacuum pump capable of reaching 10-2 Pa

Sealing torch for quartz

Methodology:

e Preparation of the Ampoule:

o

Thoroughly clean and dry the quartz tube.

[¢]

Place a stoichiometric mixture of vanadium powder and iodine flakes (1:3 molar ratio)
inside the quartz tube.

[¢]

Connect the tube to a vacuum pump and evacuate it to a pressure of 1072 Pa.

[e]

While under vacuum, seal the quartz tube using a torch to create a sealed ampoule.

e Crystal Growth:

o

Place the sealed ampoule into a two-zone horizontal tube furnace.

[¢]

Position the end of the ampoule containing the raw materials in the "source zone" and the
empty end in the "growth zone".

[¢]

Heat the source zone to 923 K (650 °C) and the growth zone to 823 K (550 °C).
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o Maintain these temperatures for 3-4 days to allow for the transport of the material from the
source to the growth zone and the formation of single crystals.

e Cooling and Crystal Harvesting:
o After the growth period, slowly cool the furnace down to room temperature.
o Carefully remove the ampoule from the furnace.

o Break open the ampoule in a controlled environment (e.g., a glovebox) to harvest the VIs
single crystals from the growth zone.

Protocol 2: Proposed Fabrication of a Vis-Based
Magnetic Tunnel Junction (MTJ)

This protocol outlines a proposed workflow for the fabrication of a Vis-based MTJ, a
fundamental spintronic device. This procedure is based on standard techniques for creating
van der Waals heterostructures and has not yet been experimentally verified for Vis.

Materials and Equipment:

VI3 single crystals

e Hexagonal boron nitride (hBN) crystals (for encapsulation)

e Graphene flakes (as electrodes)

e Si/SiO2 substrate

o Micromechanical exfoliation setup (e.g., with viscoelastic stamps)

e Glovebox or vacuum transfer setup

o Electron-beam lithography system

o Metal deposition system (e.g., thermal or electron-beam evaporator)

e Reactive ion etching system
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Methodology:
» Exfoliation and Stacking:

o Mechanically exfoliate thin flakes of VIs, hBN, and graphene onto separate Si/SiO2
substrates.

o lIdentify suitable flakes using optical microscopy and characterize their thickness with
atomic force microscopy (AFM).

o Inside a glovebox to prevent degradation, assemble a heterostructure stack on a clean
Si/SiOz substrate in the following order (bottom to top): bottom graphene electrode, bottom
hBN encapsulation layer, few-layer Vls, top hBN encapsulation layer, top graphene
electrode. This is typically done using a viscoelastic stamp transfer technique.

» Device Patterning and Contacting:

o Use electron-beam lithography to define the geometry of the MTJ device and the contact
leads.

o Perform reactive ion etching to shape the stacked heterostructure into the desired device
mesa.

o Use a second lithography step to define the contact areas on the top and bottom graphene
electrodes.

o Deposit metal contacts (e.g., Cr/Au) using a thermal or electron-beam evaporator, followed
by a lift-off process.

e Characterization:

o Perform electrical transport measurements at cryogenic temperatures and under an
applied magnetic field.

o Measure the tunneling current as a function of the relative orientation of the magnetization
in the VIs layers (controlled by the external magnetic field) to determine the tunneling
magnetoresistance (TMR) ratio.
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Visualizations
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Caption: Chemical Vapor Transport (CVT) synthesis of VIs crystals.

Proposed Fabrication of a ViIs-Based MTJ
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Proposed VIs MTJ Fabrication Workflow
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Caption: Proposed fabrication workflow for a ViIs-based MTJ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Verification Required - Princeton University Library [oar.princeton.edu]

o 2. [PDF] Ferromagnetic van der Waals Crystal VI3. | Semantic Scholar [semanticscholar.org]
e 3. arxiv.org [arxiv.org]

o 4. researchgate.net [researchgate.net]

e 5. pubs.acs.org [pubs.acs.org]

« To cite this document: BenchChem. [Vanadium Triiodide (VI3) in Spintronic Devices:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092258#vanadium-triiodide-applications-in-
spintronic-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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